ASP4132 was synthesized as part of a research initiative aimed at discovering effective AMPK activators. It falls under the category of small-molecule compounds and is classified as an antineoplastic agent due to its potential to inhibit tumor growth. The compound's mechanism of action involves the activation of AMPK, leading to downstream effects that can suppress cancer cell proliferation and promote apoptosis.
The synthesis of ASP4132 has been described in several studies, highlighting its efficient production through a series of chemical reactions. The synthetic route typically involves:
These methods have been optimized for scalability, making it feasible for further development and clinical trials .
The molecular structure of ASP4132 is characterized by specific functional groups that facilitate its interaction with AMPK. While detailed structural data can be complex, key features include:
The compound's chemical formula and molecular weight are critical for understanding its pharmacokinetic properties .
ASP4132 undergoes several chemical reactions during its synthesis and biological activity:
These reactions are carefully controlled to maximize yield and purity while minimizing byproducts .
The mechanism of action for ASP4132 primarily revolves around its ability to activate AMPK, which leads to several downstream effects:
In vitro studies have demonstrated that ASP4132 effectively inhibits NSCLC cell proliferation and induces apoptosis through these mechanisms .
ASP4132 exhibits several notable physical and chemical properties:
Quantitative analyses have been performed to characterize these properties accurately .
ASP4132 has significant potential applications in scientific research and clinical settings:
The ongoing research into ASP4132 underscores its relevance in both basic science and therapeutic contexts .
ASP4132 (Chemical name: (6-(1-((6-methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone ditosylate) is a small-molecule AMPK activator with the CAS number 1640294-30-9. Its molecular formula is C₄₆H₅₁F₃N₆O₈S₂, yielding a molecular weight of 937.06 g/mol [1] [8]. The compound features a benzimidazole core linked to substituted piperazine and piperidine rings, with two p-toluenesulfonate (tosylate) counterions enhancing aqueous solubility. The trifluoromethylphenyl group contributes to metabolic stability by reducing oxidative degradation [5].
Key physicochemical properties include:
Table 1: Structural and Physicochemical Properties of ASP4132
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₄₆H₅₁F₃N₆O₈S₂ | [1] [8] |
Molecular Weight | 937.06 g/mol | [1] |
CAS Number | 1640294-30-9 | [1] [2] |
Solubility in DMSO | 100 mg/mL (106.7 mM) | [1] [8] |
Aqueous Solubility (pH 6.8) | Significantly enhanced by tosylate | [5] [8] |
Purity | >99% (HPLC) | [1] |
ASP4132 disrupts mitochondrial respiration by selectively inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition reduces oxygen consumption rate (OCR) by 70–85% in NSCLC and breast cancer cells at nanomolar concentrations (EC₅₀ = 18 nM), mirroring effects of classical inhibitors like rotenone [3] [6]. The mechanism involves:
Table 2: Comparative Complex I Inhibition by ASP4132 and Reference Compounds
Compound | OCR Reduction (%) | ATP Depletion (%) | Cancer Cell Selectivity |
---|---|---|---|
ASP4132 | 70–85 | ≥50 | High (e.g., MDA-MB-453) |
Metformin | 30–40 | 20–30 | Moderate |
Rotenone | 90–95 | ≥70 | Low |
IACS-010759 | 85–90 | ≥75 | High (OXPHOS-dependent) |
Unlike biguanides (e.g., metformin), ASP4132’s anti-tumor activity is stromal cell-dependent. Co-culture with fibroblasts potentiates its growth inhibition by 3–5-fold, indicating microenvironmental modulation [6].
ASP4132 activates AMPK through energy crisis-dependent mechanisms secondary to Complex I inhibition. The resultant AMP accumulation promotes:
Downstream Signaling Consequences:
Genetic validation confirms AMPK-dependency:
Table 3: AMPK-Mediated Downstream Effects of ASP4132
Downstream Target | Effect | Functional Consequence |
---|---|---|
mTORC1 (p-S6K1/p-S6) | Inhibition (≥80%) | Protein synthesis arrest |
ACC (p-Ser79) | Activation | Fatty acid oxidation promotion |
EGFR/PDGFRα | Degradation | Mitogenic signaling suppression |
ULK1 | Phosphorylation | Autophagy induction |
p53 | Stabilization | Cell cycle arrest/apoptosis |
Data consolidated from [4] [7] [9].
In vivo, oral ASP4132 (5 mg/kg/day) inhibits NSCLC xenograft growth by >60% via AMPK activation, evidenced by increased p-AMPKαThr172 and p-ACCSer79 in tumor tissues [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0